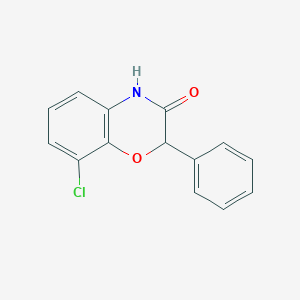

8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

8-chloro-2-phenyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-10-7-4-8-11-13(10)18-12(14(17)16-11)9-5-2-1-3-6-9/h1-8,12H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNHBIXLHVHHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as an antimicrobial agent. Recent studies have indicated its effectiveness against various bacterial strains and fungi. For instance, research published in Synlett highlighted the synthesis of derivatives of benzoxazines that exhibited significant antimicrobial activity . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Antioxidant Activity

Another significant application is in the field of antioxidant research. The compound's structure allows it to act as a free radical scavenger. Studies have demonstrated that it can reduce oxidative stress markers in vitro, making it a candidate for further development in formulations aimed at combating oxidative damage associated with various diseases .

Material Science

In material science, 8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for creating new materials with enhanced properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance under stress conditions .

Environmental Applications

The compound is also being investigated for its environmental applications, particularly in the development of biodegradable materials. Its structural properties allow for modifications that can enhance biodegradability while maintaining functional performance. This aspect is crucial for addressing pollution and waste management challenges associated with conventional plastics .

Case Studies

Mechanism of Action

The mechanism of action of 8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoxazinone Derivatives

Key Observations :

- Chloro vs. Hydroxy Groups : The 8-chloro substitution in the target compound enhances DNA binding via hydrophobic interactions, unlike the 8-hydroxy derivative, which favors polar interactions (e.g., with tyrosinase) .

- Phenyl vs. Methyl at Position 2 : The phenyl group in the target compound increases steric hindrance, improving hTopo I binding affinity compared to the smaller methyl group in 8-chloro-2-methyl derivatives .

- Halogenation Patterns : Dibromo derivatives (e.g., 6,8-dibromo) exhibit stronger DNA intercalation due to increased halogen-mediated van der Waals interactions, but they may show higher cytotoxicity .

Key Findings :

- The target compound acts as both a catalytic inhibitor and a topoisomerase poison, similar to camptothecin but with reduced potency .

- Natural benzoxazinoids like DIMBOA lack significant hTopo I activity but exhibit ecological roles (e.g., plant defense) .

- Ethyl 6-chloro-4-methyl derivatives (e.g., BONC-013) show weaker activity due to reduced steric optimization .

Table 3: Physicochemical Properties

*Calculated using fragment-based methods.

Biological Activity

8-Chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C_{14}H_{13ClNO. Its molecular weight is approximately 244.71 g/mol. The compound features a chloro substituent at the 8-position and a phenyl group at the 2-position, contributing to its unique biological profile.

Antimicrobial Activity

Research has indicated that benzoxazine derivatives exhibit significant antimicrobial properties. In a study evaluating various benzoxazine compounds, it was found that derivatives similar to this compound demonstrated activity against several bacterial strains including E. coli and S. aureus . The inhibition of these pathogens was attributed to the structural features of the benzoxazine ring which enhances membrane permeability.

Anti-inflammatory Activity

Compounds in the benzoxazine class have been reported to possess anti-inflammatory effects. For instance, derivatives have shown inhibition of edema induced by carrageenan in animal models, with percent inhibition ranging from 25% to 83.3% depending on the specific structure and substituents present . This suggests that this compound may also exhibit similar anti-inflammatory properties.

Neuropharmacological Effects

The compound has been evaluated for its potential as a serotonin receptor antagonist. Specifically, studies on related benzoxazine derivatives indicate that modifications at specific positions can enhance affinity for serotonin receptors (5HT3) . This mechanism could suggest a role for this compound in managing conditions such as anxiety or depression through modulation of serotonergic pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound's ability to interact with neurotransmitter receptors may underlie its neuropharmacological effects.

- Membrane Disruption : Its antimicrobial activity is likely due to disruption of bacterial cell membranes.

- Inflammatory Pathway Modulation : The anti-inflammatory effects may arise from inhibition of pro-inflammatory cytokines and mediators.

Case Studies

Q & A

Q. What interdisciplinary approaches enhance the development of benzoxazin-3-one-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.